

Application Notes and Protocols for In-Vivo Study of Leptin (116-130)

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Compound of Interest

Compound Name: *Leptin (116-130)*

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Introduction

Leptin, a 16 kDa adipocyte-secreted hormone, plays a critical role in the regulation of energy homeostasis, neuroendocrine function, and metabolism. The synthetic peptide fragment, **Leptin (116-130)**, has been identified as a biologically active region of the native leptin molecule. In vivo studies have demonstrated that this fragment can mimic some of the effects of the full-length leptin, including reduction of food intake and body weight, making it a person of interest for therapeutic development.^{[1][2][3]} These application notes provide detailed protocols for the in-vivo administration of **Leptin (116-130)** and a summary of expected quantitative outcomes based on published research.

Data Presentation

The following tables summarize the quantitative data from in-vivo studies of **Leptin (116-130)** in leptin-deficient ob/ob mice.

Table 1: Effect of Daily Intraperitoneal (IP) Injection of **Leptin (116-130)** on Body Weight in Female ob/ob Mice over 28 Days^{[1][4]}

Treatment Group	Initial Body Weight (g, mean)	Change in Body Weight at Day 7 (%)	Final Change in Body Weight at Day 28 (%)
Vehicle Control	~57	-	+14.7
Leptin (116-130) (1 mg/day)	~61	-13.8	-3.4

Data adapted from Grasso et al., Endocrinology, 1997.[1]

Table 2: Effect of Daily Intraperitoneal (IP) Injection of **Leptin (116-130)** on Food Intake in Female ob/ob Mice[1][4]

Treatment Group	Average Reduction in Food Intake (%)
Vehicle Control	0
Leptin (116-130) (1 mg/day)	15

Data adapted from Grasso et al., Endocrinology, 1997.[1]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of Leptin (116-130) in Mice

This protocol is designed for assessing the effects of **Leptin (116-130)** on body weight and food intake in a mouse model of obesity, such as the C57BL/6J ob/ob mouse.

Materials:

- **Leptin (116-130)** peptide amide (lyophilized)
- Sterile vehicle solution (e.g., sterile saline or phosphate-buffered saline)
- Sterile insulin syringes (28-30 gauge)

- Animal scale for daily body weight measurement
- Metabolic cages for accurate food intake measurement
- Female C57BL/6J ob/ob mice (6-8 weeks old)

Procedure:

- Peptide Reconstitution:
 - Aseptically reconstitute the lyophilized **Leptin (116-130)** peptide in the sterile vehicle to the desired stock concentration. For a 1 mg dose per mouse, a concentration of 1 mg/100 μ L is common.
 - Gently vortex to dissolve the peptide completely. Store the reconstituted peptide solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
- Animal Acclimation:
 - House the mice individually in a temperature- and light-controlled environment (e.g., 12-hour light/dark cycle) for at least one week before the experiment.
 - Provide ad libitum access to standard chow and water.
- Experimental Procedure:
 - Record the initial body weight of each mouse.
 - Administer a daily intraperitoneal injection of either the vehicle control or the **Leptin (116-130)** solution (e.g., 1 mg in 100 μ L) for 28 consecutive days.[\[1\]](#)
 - To perform the IP injection, restrain the mouse and inject into the lower abdominal quadrant, avoiding the midline.
 - Monitor and record the body weight of each mouse daily at the same time.
 - Measure and record daily food intake for each mouse.

- Data Analysis:
 - Calculate the daily change in body weight relative to the initial weight.
 - Calculate the average daily food consumption.
 - Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment group with the vehicle control group.

Protocol 2: Intracerebroventricular (ICV) Administration of Leptin (116-130) in Rats

This protocol is for investigating the central effects of **Leptin (116-130)** on hormone secretion in a fasted rat model.

Materials:

- **Leptin (116-130)** peptide
- Sterile artificial cerebrospinal fluid (aCSF)
- Stereotaxic apparatus for cannula implantation
- Indwelling intracerebroventricular cannula
- Hamilton syringe
- Adult male rats (e.g., Wistar or Sprague-Dawley)

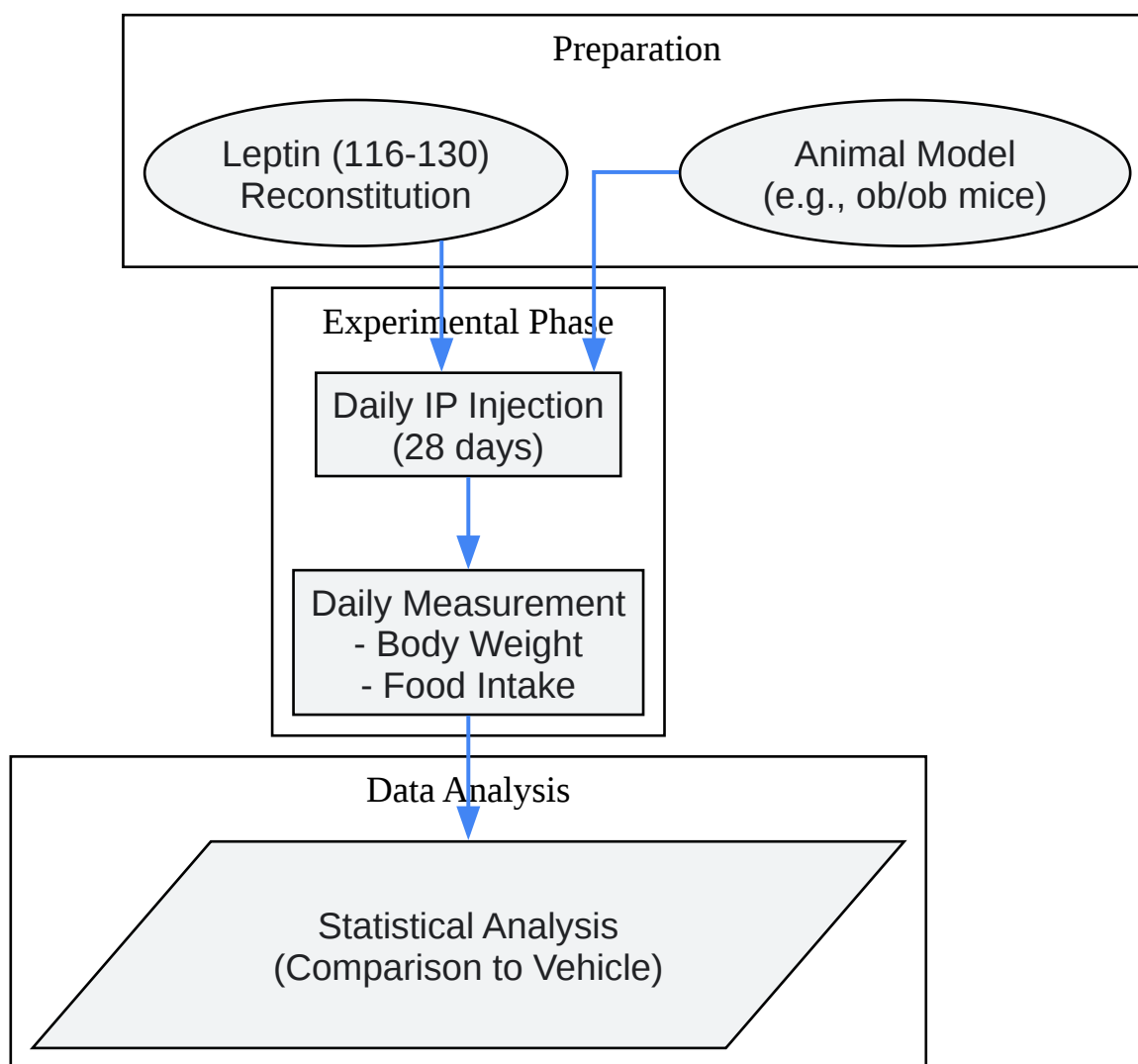
Procedure:

- Surgical Cannula Implantation:
 - Anesthetize the rats and secure them in a stereotaxic apparatus.
 - Implant a permanent guide cannula into a lateral cerebral ventricle.
 - Allow the animals to recover for at least one week post-surgery.

- Peptide Preparation:
 - Dissolve the **Leptin (116-130)** peptide in sterile aCSF to the desired concentration (e.g., 15 µg/10 µL).[5]
- Animal Preparation:
 - Fast the rats for a specified period (e.g., 5 days) to induce a state of negative energy balance.[5]
- Experimental Procedure:
 - On the day of the experiment, gently restrain the conscious and freely moving rat.
 - Administer a single intracerebroventricular injection of either the vehicle (aCSF) or the **Leptin (116-130)** solution.
 - Collect blood samples at regular intervals (e.g., every 15 minutes for 150 minutes) via an indwelling catheter for hormone analysis (e.g., LH, prolactin).[5]
- Data Analysis:
 - Measure hormone concentrations in the collected plasma samples using appropriate assays (e.g., ELISA or RIA).
 - Analyze the pulsatile secretion of hormones and calculate parameters such as pulse frequency, amplitude, and mean hormone levels.
 - Use statistical methods to compare the effects of **Leptin (116-130)** with the vehicle control.

Visualization of Signaling Pathways and Experimental Workflow

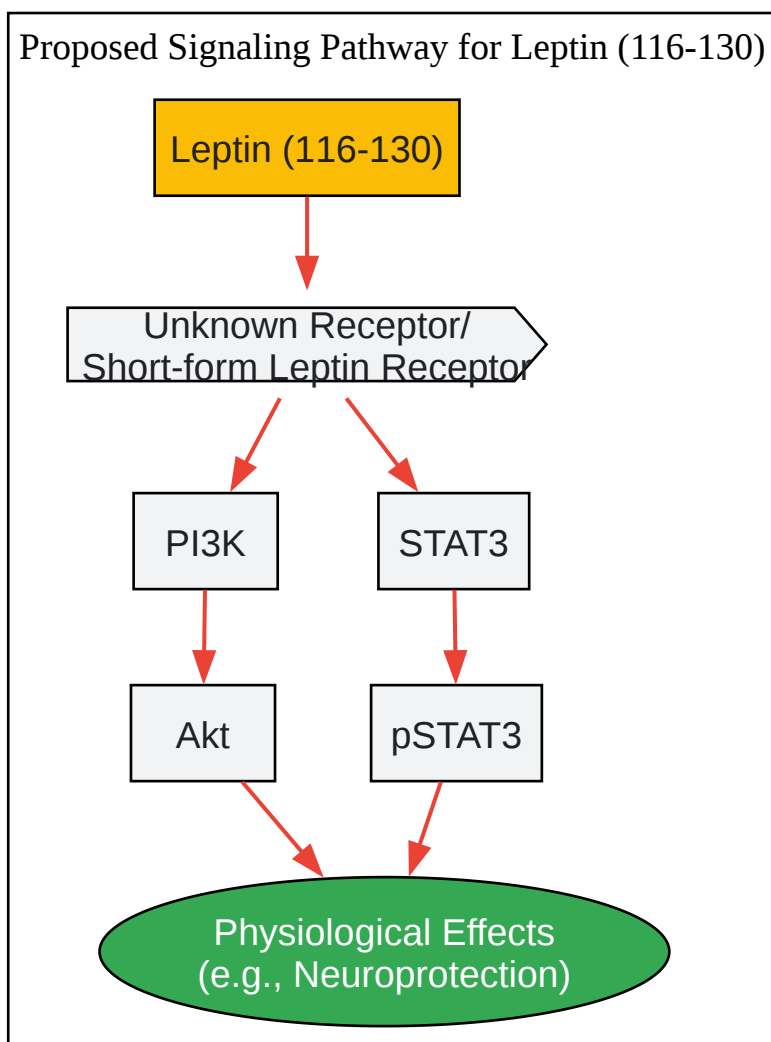
Below are diagrams illustrating the experimental workflow and the proposed signaling pathways for **Leptin (116-130)**.



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Caption: Experimental workflow for in vivo study of **Leptin (116-130)**.

Research suggests that **Leptin (116-130)** may exert its effects through pathways that are independent of the long-form leptin receptor (OB-Rb), which is the primary signaling receptor for full-length leptin.[6][7] Some studies indicate the involvement of the STAT3 and PI3-kinase signaling pathways in the neuroprotective effects of this peptide fragment.[8]



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Caption: Proposed signaling pathway for **Leptin (116-130)**.

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